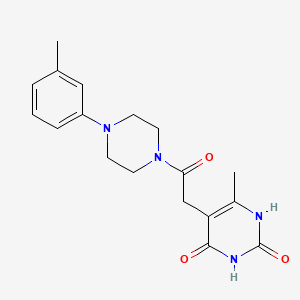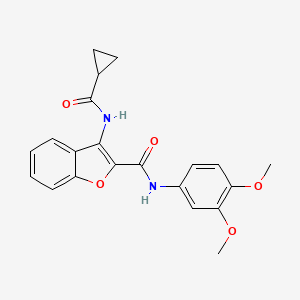
6-(((Benzyloxy)carbonyl)amino)-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(((Benzyloxy)carbonyl)amino)-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylic acid is a complex organic compound belonging to the indolizine class
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials and Initial Reactions:
The synthesis typically begins with commercially available substrates like indolizine or its derivatives.
A common route involves the protection of the amino group with a benzyloxycarbonyl (Cbz) group through a reaction with benzyl chloroformate under basic conditions.
Cyclization and Functionalization:
Subsequent steps involve cyclization reactions to form the indolizine core.
Oxidation and carboxylation reactions follow to introduce the oxo and carboxylic acid functionalities.
Industrial Production Methods
Industrial-scale production usually adopts similar synthetic routes but optimizes for yield and cost-efficiency.
Catalysts and solvent systems are selected to enhance the reaction rates and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation:
The oxo group in the structure can undergo further oxidation reactions to form different ketone or aldehyde derivatives.
Reduction:
Reduction reactions can target the oxo group or the carboxylic acid, leading to alcohol or aldehyde derivatives.
Substitution:
Various substituents can be introduced at different positions on the indolizine ring through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromic acid.
Reducing Agents: Sodium borohydride, lithium aluminium hydride.
Substituents: Halides, alkylating agents under basic or acidic conditions.
Major Products
Depending on the reaction conditions and reagents used, the major products include different derivatives of 6-(((Benzyloxy)carbonyl)amino)-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylic acid with varied functional groups.
Aplicaciones Científicas De Investigación
Chemistry
Utilized as a building block for synthesizing more complex molecules and materials.
Serves as a key intermediate in medicinal chemistry for drug development.
Biology
Medicine
Explored for its therapeutic potential in targeting various diseases.
A starting point for creating analogs with improved pharmacological properties.
Industry
Used in the production of specialty chemicals and materials.
Applications in designing novel polymers and advanced materials.
Mecanismo De Acción
The compound's effects are mediated through its interaction with specific molecular targets.
Molecular Targets: Enzymes, receptors, or DNA involved in key biological pathways.
Pathways Involved: Depending on its functional derivatives, it can participate in inhibiting or activating specific biological processes.
Comparación Con Compuestos Similares
Unique Features
The combination of the benzyloxycarbonyl group, oxo group, and carboxylic acid in the indolizine ring sets it apart from other indolizine derivatives.
Similar Compounds
Indolizine-3-carboxylic acid: Lacks the benzyloxycarbonyl and oxo functionalities.
5-Oxo-indolizine derivatives: Similar but differ in the substituents on the ring.
Benzyloxycarbonyl-amino derivatives: Share the protecting group but differ in the core structure.
This compound's uniqueness lies in its structural diversity and reactivity, making it an exciting subject for scientific exploration and applications in multiple fields. Hope this helps you dive deep into the world of 6-(((Benzyloxy)carbonyl)amino)-5-oxo-1,2,3,5-tetrahydroindolizine-3-carboxylic acid!
Propiedades
IUPAC Name |
5-oxo-6-(phenylmethoxycarbonylamino)-2,3-dihydro-1H-indolizine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c20-15-13(8-6-12-7-9-14(16(21)22)19(12)15)18-17(23)24-10-11-4-2-1-3-5-11/h1-6,8,14H,7,9-10H2,(H,18,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJVFCOCFDWQMKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C(=O)N2C1C(=O)O)NC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(propan-2-yl)acetamide](/img/structure/B2709218.png)


![1-(2-Oxo-2-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}ethyl)pyrrolidine-2,5-dione](/img/structure/B2709223.png)

![5-Oxaspiro[2.5]octan-1-ylmethanol](/img/structure/B2709227.png)
![1-(3,6-dibromo-9H-carbazol-9-yl)-3-[(4-methylphenyl)amino]propan-2-ol](/img/structure/B2709228.png)

![N-(3,5-dimethylphenyl)-2-{[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide](/img/structure/B2709232.png)
![N-(2-ethoxyphenyl)-2-(8-{[(4-methylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)acetamide](/img/structure/B2709233.png)

![N-(1-Cyanocycloheptyl)-2-[2-(methanesulfonamidomethyl)piperidin-1-YL]acetamide](/img/structure/B2709235.png)

![Methyl 6-(2,4-dimethoxyphenyl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2709239.png)
